(6-Chloro-3-fluoropyridin-2-YL)methanamine
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Overview
Description
(6-Chloro-3-fluoropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique electronic and steric effects these substituents impart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine typically involves the substitution reactions on a pyridine ring. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar substitution and reduction reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-fluoropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding nitro or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide.
Reduction: Palladium on carbon (Pd/C), ammonium formate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions typically produce different amine derivatives.
Scientific Research Applications
(6-Chloro-3-fluoropyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-3-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-6-fluoropyridin-2-yl)methanamine: Similar structure with different positioning of chlorine and fluorine atoms.
(6-Fluoropyridin-2-yl)methanamine: Lacks the chlorine atom, which affects its chemical properties and reactivity.
(6-Chloropyridin-2-yl)methanamine: Lacks the fluorine atom, leading to different electronic effects.
Uniqueness
(6-Chloro-3-fluoropyridin-2-yl)methanamine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties, making it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
(6-chloro-3-fluoropyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H,3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZMJARKOKURCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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